molecular formula C11H21N3O B11979411 [(4-Tert-butylcyclohexylidene)amino]urea CAS No. 92058-94-1

[(4-Tert-butylcyclohexylidene)amino]urea

Cat. No.: B11979411
CAS No.: 92058-94-1
M. Wt: 211.30 g/mol
InChI Key: YJHJPZOHGBLPPQ-UHFFFAOYSA-N
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Description

[(4-Tert-butylcyclohexylidene)amino]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further linked to an amino group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Tert-butylcyclohexylidene)amino]urea typically involves the reaction of tert-butylcyclohexanone with an appropriate amine, followed by the introduction of a urea group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may also involve heating to specific temperatures to ensure the completion of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[(4-Tert-butylcyclohexylidene)amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-Tert-butylcyclohexylidene)amino]urea has found applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Tert-butylcyclohexylidene)amino]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

[(4-Tert-butylcyclohexylidene)amino]urea stands out due to its unique combination of a tert-butyl group and a urea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

92058-94-1

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

[(4-tert-butylcyclohexylidene)amino]urea

InChI

InChI=1S/C11H21N3O/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h8H,4-7H2,1-3H3,(H3,12,14,15)

InChI Key

YJHJPZOHGBLPPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)N)CC1

Origin of Product

United States

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